1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Description
1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a piperazine ring substituted with a trifluoromethylphenyl group and a prop-1-en-2-ylcyclohexenylmethyl group
Properties
IUPAC Name |
1-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N2/c1-16(2)18-8-6-17(7-9-18)15-25-10-12-26(13-11-25)20-5-3-4-19(14-20)21(22,23)24/h3-6,14,18H,1,7-13,15H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRBBQQLPAFURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps:
Formation of the Prop-1-en-2-ylcyclohexenylmethyl Intermediate: This step involves the reaction of cyclohexene with prop-1-en-2-yl halide under basic conditions to form the prop-1-en-2-ylcyclohexene intermediate.
Attachment of the Intermediate to Piperazine: The intermediate is then reacted with piperazine in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system, leading to modulation of neurotransmitter activity.
Pathways Involved: It may influence pathways related to signal transduction, gene expression, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperidine
- 1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]morpholine
Uniqueness
1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
